4-(1,3-Dibromopropan-2-yl)oxane
Description
4-(1,3-Dibromopropan-2-yl)oxane is an organic compound with the molecular formula C8H14Br2O It is a derivative of oxane, featuring two bromine atoms attached to a propyl group at the second position
Properties
IUPAC Name |
4-(1,3-dibromopropan-2-yl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O/c9-5-8(6-10)7-1-3-11-4-2-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXHQYWHVAAHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1996400-87-3 | |
| Record name | 4-(1,3-dibromopropan-2-yl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dibromopropan-2-yl)oxane typically involves the bromination of 4-(propan-2-yl)oxane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dibromopropan-2-yl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.
Elimination: Formation of alkenes.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-(1,3-Dibromopropan-2-yl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dibromopropan-2-yl)oxane depends on the specific application. In biochemical studies, it may act as an alkylating agent, modifying nucleophilic sites on enzymes or other biomolecules. The bromine atoms facilitate these reactions by making the compound more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dichloropropan-2-yl)oxane: Similar structure but with chlorine atoms instead of bromine.
4-(1,3-Diiodopropan-2-yl)oxane: Similar structure but with iodine atoms instead of bromine.
4-(1,3-Difluoropropan-2-yl)oxane: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
4-(1,3-Dibromopropan-2-yl)oxane is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different reaction kinetics and mechanisms.
Biological Activity
4-(1,3-Dibromopropan-2-yl)oxane is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
This compound is characterized by the presence of two bromine atoms attached to a propan-2-yl group. The compound's reactivity is influenced by these halogen substituents, which can participate in nucleophilic substitution and elimination reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄Br₂O |
| Molecular Weight | 267.00 g/mol |
| Boiling Point | 210 °C |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily arises from its ability to act as an alkylating agent. The bromine atoms enhance the compound's reactivity towards nucleophiles, enabling it to modify biomolecules such as proteins and nucleic acids. This mechanism is critical in its potential applications in drug development and enzyme studies.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. The compound has been investigated for its effects on various cell lines and pathogens.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. The compound's efficacy is attributed to its ability to disrupt cellular membranes and inhibit essential metabolic processes.
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of this compound, researchers found that the compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as a biochemical probe for studying enzyme mechanisms. It was found to inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism profiles in vitro.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Initial studies suggest that the compound has moderate bioavailability with rapid metabolism primarily via hepatic pathways.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~30% |
| Half-Life | 4 hours |
| Volume of Distribution | 0.5 L/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
